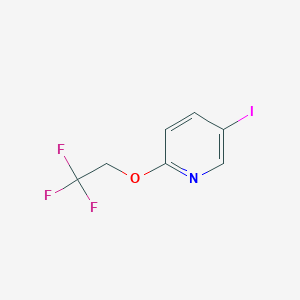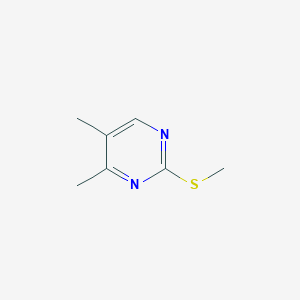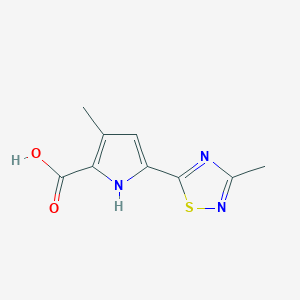
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and thiadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiadiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of acetamidine hydrochloride with trichloromethanesulfenyl chloride in the presence of sodium hydroxide to form 5-chloro-3-methyl-1,2,4-thiadiazole . This intermediate can then be further reacted with appropriate reagents to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-3-methyl-1,2,4-thiadiazole
- 5-amino-3-methyl-1,2,4-thiadiazole
- 3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine
Uniqueness
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both pyrrole and thiadiazole rings in its structure. This combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9N3O2S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-4-3-6(11-7(4)9(13)14)8-10-5(2)12-15-8/h3,11H,1-2H3,(H,13,14) |
Clé InChI |
XKVAWRWVRVRODQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=NC(=NS2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)

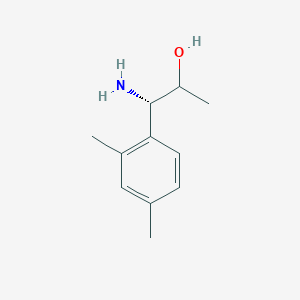

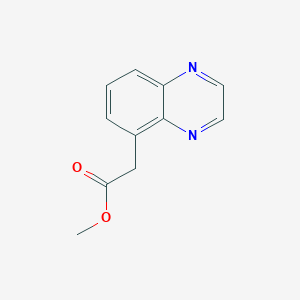
![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
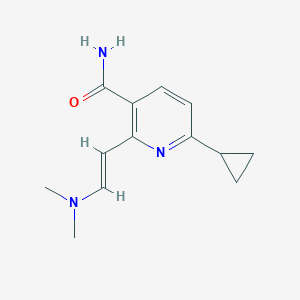
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)

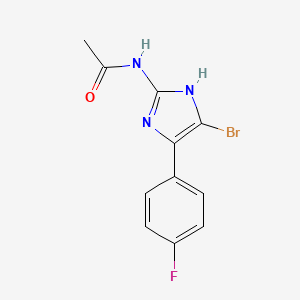
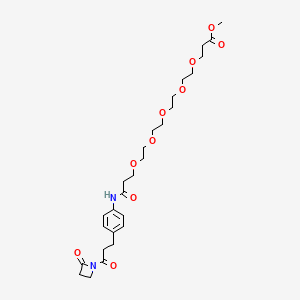
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
